molecular formula C16H16N2O B1274067 (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 137975-18-9

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B1274067
CAS No.: 137975-18-9
M. Wt: 252.31 g/mol
InChI Key: KZYCNMIZJOEZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone (CAS: 137975-18-9) is a bicyclic organic compound featuring a 3,4-dihydroquinoline scaffold linked via a methanone bridge to a 4-aminophenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active quinoline derivatives, such as kinase inhibitors and allosteric modulators .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the reaction of 4-aminobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-aminophenyl group directs electrophiles to the para position relative to the amino group. Key reactions include:

Nitration :

  • Conditions : HNO₃/H₂SO₄ (nitrating mixture) at 0–5°C.

  • Product : (4-Amino-3-nitrophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.

  • Mechanism : The amino group activates the ring, favoring nitration at the para position. Steric hindrance from the dihydroquinoline moiety may reduce regioselectivity .

Bromination :

  • Conditions : Br₂ in acetic acid or FeBr₃ as a catalyst.

  • Product : (4-Amino-3-bromophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone.

  • Yield : ~60–75% under optimized conditions.

Nucleophilic Substitution

The ketone group in the dihydroquinoline moiety participates in nucleophilic attacks:

Grignard Reaction :

  • Conditions : RMgX (R = alkyl/aryl) in anhydrous THF or Et₂O.

  • Product : Tertiary alcohol derivatives after quenching.

  • Example : Reaction with CH₃MgBr yields (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanol .

Reduction of Ketone :

  • Conditions : NaBH₄ or LiAlH₄ in ethanol or THF.

  • Product : Corresponding secondary alcohol.

  • Note : Over-reduction of the dihydroquinoline ring is avoided by controlling stoichiometry .

Condensation Reactions

The ketone group undergoes condensation with nitrogen nucleophiles:

Schiff Base Formation :

  • Conditions : Reaction with primary amines (e.g., aniline) in ethanol under reflux.

  • Product : Imine derivatives, e.g., (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanimine.

  • Catalyst : Acidic (HCl) or dehydrating agents (molecular sieves) .

Hydrazone Formation :

  • Conditions : Hydrazine hydrate in ethanol at 60°C.

  • Product : (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone hydrazone.

  • Application : Intermediate for heterocyclic synthesis .

Oxidation-Reduction of the Dihydroquinoline Ring

The 3,4-dihydroquinoline moiety undergoes redox transformations:

Oxidation to Quinoline :

  • Conditions : KMnO₄ in acidic medium or catalytic dehydrogenation with Pd/C.

  • Product : (4-Aminophenyl)(quinolin-1-yl)methanone.

  • Yield : ~70–85% with Pd/C at 150°C .

Reduction to Tetrahydroquinoline :

  • Conditions : H₂/Pd-C in ethanol under pressure.

  • Product : (4-Aminophenyl)(1,2,3,4-tetrahydroquinolin-1-yl)methanone.

  • Selectivity : Controlled by reaction time and catalyst loading .

Cycloaddition and Annulation Reactions

The compound participates in ring-forming reactions:

Povarov Reaction :

  • Conditions : BF₃·Et₂O catalysis in DMSO at 90°C.

  • Product : Polycyclic quinoline derivatives via formal [4+2] cycloaddition.

  • Example : Reaction with enaminones yields fused quinoline systems .

Aza-Michael Addition :

  • Conditions : Base-mediated reaction with α,β-unsaturated carbonyl compounds.

  • Product : Functionalized tetrahydroquinoline analogs.

  • Mechanism : The dihydroquinoline nitrogen acts as a nucleophile .

Functional Group Interconversion

Amino Group Derivatization :

  • Acetylation : Acetic anhydride in pyridine yields the N-acetylated product.

  • Diazotization : Forms diazonium salts for coupling reactions (e.g., azo dyes) .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The structural features of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone suggest potential interactions with biological targets involved in cancer cell proliferation and apoptosis.

  • Case Study : A study demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The specific mechanisms often involve the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer biology.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of pathogens. Its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis makes it a candidate for further development in antimicrobial therapies.

  • Research Findings : In vitro studies have reported that similar quinoline derivatives exhibit broad-spectrum antibacterial activity, making them suitable for addressing antibiotic resistance issues.

Skin Care Products

The compound's antioxidant properties may be leveraged in cosmetic formulations aimed at skin rejuvenation and anti-aging effects. Its incorporation into creams and serums could enhance skin hydration and elasticity.

  • Study Insights : A review on cosmetic formulation principles highlighted the importance of active ingredients like this compound in promoting skin health through their biochemical interactions with skin cells.

Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityPotential to inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms. ,
Antimicrobial PropertiesEffective against various pathogens by disrupting bacterial functions. ,
Cosmetic FormulationsUtilized for skin rejuvenation and anti-aging effects due to antioxidant properties. ,

Mechanism of Action

The mechanism of action of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the dihydroquinolinone moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

The structural and functional properties of (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone are best contextualized by comparing it to analogs with variations in the aromatic or heterocyclic substituents. Below is a detailed analysis:

Structural Analogues with Modified Aromatic Substituents

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-Aminophenyl C₁₆H₁₅N₂O 267.3 Polar amino group enhances solubility; potential for hydrogen bonding in target interactions.
(2,4-Dichlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone 2,4-Dichlorophenyl C₁₆H₁₃Cl₂NO 306.2 Electron-withdrawing Cl groups reduce solubility; increased lipophilicity may improve membrane permeability. Used in kinase inhibition studies.
(Phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone Phenyl C₁₆H₁₃NO 235.3 Lacks functional groups; baseline for comparing electronic effects. Common intermediate in synthesis.
(6-Bromopyridin-3-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone 6-Bromopyridin-3-yl C₁₅H₁₃BrN₂O 333.2 Bromine and pyridine enhance halogen bonding and π-stacking; explored in anticancer screening.

Key Insights :

  • The 4-aminophenyl derivative exhibits higher aqueous solubility compared to chlorinated or non-polar analogs, making it preferable for in vitro assays requiring physiological conditions .
  • Halogenated analogs (e.g., Cl, Br) show increased affinity for hydrophobic binding pockets in enzymes like kinases or helicases .

Heterocyclic and Piperidine-Based Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
(4-(1H-Imidazol-4-yl)piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone 4-(Imidazol-4-yl)piperidine C₁₈H₂₂N₄O 310.4 Binds to γ-PPAR and DPP4 with high affinity (−10.1 kcal/mol); hypoglycemic activity.
(Piperidin-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone Piperidin-4-yl C₁₅H₁₈N₂O 242.3 Basic piperidine nitrogen enhances interaction with acidic residues in Sig receptors; 82.1% synthetic yield.
(Morpholino)(3,4-dihydroquinolin-1(2H)-yl)methanone Morpholine C₁₄H₁₆N₂O₂ 244.3 Morpholine oxygen improves solubility; evaluated as mTOR inhibitor (IC₅₀ ~ 0.8 µM).

Key Insights :

  • Imidazole-piperidine derivatives demonstrate dual hypoglycemic activity via PPAR and DPP4 modulation, outperforming reference drugs like Linagliptin in computational docking studies .

Biological Activity

(4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : (4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
  • Molecular Formula : C₁₆H₁₆N₂O
  • Molecular Weight : 252.32 g/mol
  • CAS Number : 137975-18-9

Synthesis Methods

The synthesis typically involves the reaction of 4-aminobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base like triethylamine. The reaction is performed under an inert atmosphere and heated to ensure complete conversion. Alternative methods may include continuous flow reactors for industrial applications to enhance yield and efficiency .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets:

  • Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with enzymes and receptors.
  • Hydrophobic Interactions : The dihydroquinolinone moiety can fit into hydrophobic pockets of proteins, modulating their activity.

These interactions suggest potential applications in drug development, particularly as enzyme inhibitors or receptor modulators .

Pharmacological Properties

Research indicates that this compound may exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antibacterial agents.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1Investigated a series of quinoline derivatives showing selective inhibition of CDK4 over CDK2 and CDK1.
Study 2Reported on the synthesis and evaluation of hybrid compounds demonstrating potent AChE inhibition and neuroprotective properties.
Study 3Discussed various derivatives with significant anticancer and antibacterial activities, highlighting structure–activity relationships (SAR).

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a 4-amino-substituted aromatic ketone with a dihydroquinoline derivative. Evidence from analogous compounds (e.g., 4-aminoquinoline derivatives) suggests using Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation, with catalysts like Pd(OAc)₂ and ligands such as Xantphos to enhance efficiency . Reaction solvents (e.g., ethanol or DMF) and temperature (80–120°C) significantly impact yields. For example, refluxing in ethanol with a catalytic acid (HCl) may reduce side reactions like oxidation of the dihydroquinoline moiety .

Q. How can spectroscopic techniques (NMR, IR, LC-MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic signals, such as a singlet at δ ~10.98 ppm for the NH₂ group (exchangeable with D₂O) and aromatic protons in the 6.5–8.5 ppm range. The dihydroquinoline moiety shows signals for methylene (CH₂) groups at δ ~2.5–3.5 ppm .
  • IR : Bands at 3564–3651 cm⁻¹ indicate NH stretching, while a strong carbonyl (C=O) stretch appears near 1650–1700 cm⁻¹ .
  • LC-MS : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., ~265–280 g/mol depending on substituents) .

Q. What are the key challenges in purifying this compound, and how can column chromatography be optimized?

  • Methodological Answer : Polar byproducts (e.g., unreacted amines or oxidized quinoline derivatives) complicate purification. Use gradient elution with silica gel columns, starting with nonpolar solvents (hexane) and gradually increasing polarity (ethyl acetate:methanol 9:1). Monitoring fractions via TLC (Rf ~0.3–0.5 in ethyl acetate) ensures isolation of the target compound .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against targets like MAPK or ergosterol biosynthesis enzymes?

  • Methodological Answer : Dock the compound into protein active sites (e.g., PDB ID 1A9 for MAPK) using software like AutoDock Vina. Focus on hydrogen bonding between the NH₂ group and residues (e.g., Lys53 in MAPK) and π-π stacking between the aromatic rings and hydrophobic pockets. Compare binding energies (ΔG) with known inhibitors to prioritize synthesis .

Q. What ADMET properties should be evaluated to assess this compound’s drug-likeness, and how can computational tools streamline this process?

  • Methodological Answer :

  • Absorption : Predict Caco-2 permeability (log Papp > 1.0 × 10⁻⁶ cm/s) and intestinal absorption (>80%) using QSAR models.
  • Metabolism : Screen for cytochrome P450 interactions (e.g., CYP3A4 inhibition) via molecular dynamics simulations.
  • Toxicity : Use ProTox-II to assess hepatotoxicity and AMES mutagenicity.
  • Key Metrics : Ensure compliance with Lipinski’s Rule of Five (e.g., log P ≤ 5, molecular weight ≤500 Da) .

Q. How can conflicting biological data (e.g., antimicrobial vs. cytotoxic effects) be resolved through dose-response and selectivity index analysis?

  • Methodological Answer : Perform dose-response curves (IC₅₀/EC₅₀) across cell lines (e.g., mammalian vs. bacterial). Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ target cells). For example, if SI > 10, prioritize antimicrobial over cytotoxic applications. Contradictions may arise from assay conditions (e.g., nutrient media affecting solubility) .

Q. What environmental fate studies are critical for assessing the ecological impact of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradation tests to measure half-life in water/soil. Use HPLC-MS to track degradation products. Evaluate bioaccumulation potential via octanol-water partition coefficients (log K₀w < 3.5 indicates low risk). Cross-reference with toxicity data on aquatic organisms (e.g., Daphnia magna LC₅₀) .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities (e.g., antifungal vs. anti-inflammatory efficacy)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., CLSI guidelines for antifungal testing). Validate target engagement via enzyme inhibition assays (e.g., ergosterol biosynthesis for antifungal activity). Use statistical tools (ANOVA, p < 0.05) to confirm significance and rule out batch-to-batch variability .

Q. What strategies can reconcile structural data (e.g., crystallography vs. computational models) for this compound?

  • Methodological Answer : Compare X-ray crystallography data (e.g., bond angles, torsion) with DFT-optimized geometries. Use RMSD analysis to quantify deviations. If discrepancies exceed 0.5 Å, re-evaluate force field parameters or solvent effects in simulations .

Properties

IUPAC Name

(4-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYCNMIZJOEZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388086
Record name (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137975-18-9
Record name (4-Aminophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137975-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 10% Pd-C (5 g) in ethanol (500 ml) is added 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (53.4 g) and the mixture is subjected to catalytic reduction at ordinary temperature under atmospheric pressure of hydrogen. After the reduction, 10% Pd-C is removed by filtration, and the filtrate is concentrated under reduced pressure to give 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (46.7 g) as yellow powder, m.p. 185°-188° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 10% Pd--C (5 g) in ethanol (500 ml) is added 1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline (53.4 g) and the mixture is subjected to catalytic reduction at ordinary temperature under atmospheric pressure of hydrogen. After the reduction, 10% Pd--C is removed by filtration, and the filtrate is concentrated under reduced pressure to give 1-(4-aminobenzoyl)-1,2,3,4-tetrahydroquinoline (46.7 g) as yellow powder, m.p. 185°-188° C.
[Compound]
Name
Pd--C
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.